molecular formula C25H26N6O B6498035 3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide CAS No. 891113-90-9

3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide

Cat. No.: B6498035
CAS No.: 891113-90-9
M. Wt: 426.5 g/mol
InChI Key: NVPCEVKQNJNYOU-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological activities. The compound’s structure includes a cyclohexyl group, a pyridinyl group, and a phenyl group, making it a molecule of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under reflux conditions in ethanol.

    Introduction of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the phenyl group: The phenyl group can be attached via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

    Incorporation of the cyclohexyl group: The cyclohexyl group can be introduced through a Grignard reaction using cyclohexylmagnesium bromide.

    Formation of the propanamide moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using propanoyl chloride and a suitable amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.

Chemical Reactions Analysis

3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyridinyl or phenyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide, as well as catalysts like palladium and bases like sodium hydroxide.

Scientific Research Applications

3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used in biological research to study its effects on various cellular pathways and molecular targets, including enzymes and receptors.

    Drug Design: The compound serves as a lead molecule in drug design and development, with modifications to its structure being explored to enhance its efficacy and reduce side effects.

    Industrial Applications: The compound is also investigated for its potential use in industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing cell proliferation and inducing apoptosis. The compound’s ability to interact with multiple targets makes it a versatile molecule in therapeutic research.

Comparison with Similar Compounds

3-cyclohexyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclohexyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c32-24(12-9-18-5-2-1-3-6-18)27-21-8-4-7-20(17-21)22-10-11-23-28-29-25(31(23)30-22)19-13-15-26-16-14-19/h4,7-8,10-11,13-18H,1-3,5-6,9,12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPCEVKQNJNYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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